N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 929373-23-9
VCID: VC11911724
InChI: InChI=1S/C21H17NO4/c1-3-13-8-9-18-15(10-13)16(11-19(24)25-18)21-20(22-12(2)23)14-6-4-5-7-17(14)26-21/h4-11H,3H2,1-2H3,(H,22,23)
SMILES: CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C
Molecular Formula: C21H17NO4
Molecular Weight: 347.4 g/mol

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide

CAS No.: 929373-23-9

Cat. No.: VC11911724

Molecular Formula: C21H17NO4

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide - 929373-23-9

Specification

CAS No. 929373-23-9
Molecular Formula C21H17NO4
Molecular Weight 347.4 g/mol
IUPAC Name N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide
Standard InChI InChI=1S/C21H17NO4/c1-3-13-8-9-18-15(10-13)16(11-19(24)25-18)21-20(22-12(2)23)14-6-4-5-7-17(14)26-21/h4-11H,3H2,1-2H3,(H,22,23)
Standard InChI Key SSTHNGUUWMGSNI-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C
Canonical SMILES CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C

Introduction

N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide is a synthetic compound that combines structural features of coumarins and benzofurans, two classes of heterocyclic compounds known for their diverse pharmacological activities. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for antimicrobial, anticancer, and anti-inflammatory therapies.

Structural Characteristics

The compound consists of:

  • A coumarin moiety (6-ethyl-2-oxo-2H-chromen), which contributes to its biological activity.

  • A benzofuran unit fused with an acetamide group, enhancing its chemical stability and pharmacokinetic properties.

Molecular Formula: C21H17NO4
Molecular Weight: 347.37 g/mol
Key Functional Groups:

  • Coumarin core with a ketone group.

  • Benzofuran ring system.

  • Acetamide side chain.

Synthesis

The synthesis of N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide typically involves multi-step reactions:

  • Preparation of the benzofuran scaffold: Starting from salicylaldehydes or related precursors, benzofurans are synthesized via cyclization reactions.

  • Coumarin coupling: The coumarin moiety is introduced through condensation reactions.

  • Acetamide functionalization: The final step involves the introduction of the acetamide group using acetylating agents under controlled conditions.

Biological Activities

The compound's structure suggests potential for multiple pharmacological activities:

  • Antimicrobial Activity:

    • Benzofuran derivatives are known to exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi .

    • Coumarins contribute additional antimicrobial efficacy.

  • Anticancer Potential:

    • Benzofuran-based compounds have shown selective cytotoxicity against cancer cell lines such as leukemia (e.g., K562) and breast cancer (MCF7) .

    • The combination with coumarins may enhance anticancer properties through apoptosis induction and cell cycle arrest.

  • Anti-inflammatory Effects:

    • Coumarins are recognized for their ability to inhibit inflammatory pathways, such as lipoxygenase enzymes .

Applications in Medicinal Chemistry

The integration of coumarin and benzofuran motifs positions this compound as a promising lead in drug discovery:

  • Drug Development: Its scaffold can be modified to improve potency and selectivity against specific biological targets.

  • Molecular Docking Studies: Computational studies can identify interactions with enzymes or receptors linked to diseases like cancer or microbial infections.

Limitations and Future Directions

Despite its potential, further research is needed:

  • Pharmacokinetics: Studies on bioavailability, metabolism, and toxicity are essential.

  • Structure Optimization: Modifications to improve solubility and target specificity should be explored.

  • Comprehensive Biological Testing: In vitro and in vivo assays are required to validate therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator